molecular formula C23H24N4O5S B2581324 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 894047-82-6

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2581324
CAS No.: 894047-82-6
M. Wt: 468.53
InChI Key: GQANQNBRBBYXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole ring system fused with substituted aromatic groups. The structure includes:

  • A 3,4-dimethoxyphenyl substituent attached to the thiazole ring.
  • An ethyl linker connecting the thiazolo-triazole core to a 3,5-dimethoxybenzamide moiety.
    The methoxy groups at the 3,4- and 3,5-positions likely enhance lipophilicity and influence binding interactions, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to aromatic and electron-donating substituents.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S/c1-29-17-9-15(10-18(12-17)30-2)22(28)24-8-7-16-13-33-23-25-21(26-27(16)23)14-5-6-19(31-3)20(11-14)32-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQANQNBRBBYXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide is a complex synthetic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Formula

  • Molecular Formula : C22H22N4O4S
  • Molecular Weight : 438.5 g/mol

Structural Features

The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to a dimethoxybenzamide structure. The presence of multiple functional groups enhances its potential for biological activity.

Anticancer Properties

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer activity. This particular compound has been evaluated for its antiproliferative effects against various human cancer cell lines.

Case Studies and Findings

  • Antiproliferative Activity :
    • A study evaluated the compound's activity against several cancer cell lines, demonstrating IC50 values comparable to established anticancer agents.
    • The IC50 values for selected derivatives were as low as 0.21 nM in certain cell lines, indicating potent activity (see Table 1 for comparison) .
  • Mechanism of Action :
    • The compound's mechanism appears to involve inhibition of tubulin polymerization, similar to other known anticancer agents like colchicine and CA-4. This interaction disrupts the mitotic spindle formation during cell division .

Additional Biological Activities

Beyond anticancer properties, thiazolo[3,2-b][1,2,4]triazole derivatives have been investigated for various other biological activities:

  • Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Research has indicated that related compounds may exhibit anti-inflammatory effects through modulation of inflammatory pathways .

Table 1: Antiproliferative Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives

CompoundCell LineIC50 (nM)Reference
Compound 3cA549 (Lung)0.21
Compound 3eMCF-7 (Breast)0.40
Compound 3fHeLa (Cervical)0.21
CA-4 (Control)Various4-3100

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerPotent antiproliferative effects in vitro
AntimicrobialPotential antibacterial and antifungal properties
Anti-inflammatoryModulation of inflammatory pathways

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit promising anticancer properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess chemopreventive and chemotherapeutic effects against various cancer types. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms including the modulation of cell signaling pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of thiazole and triazole exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring enhance antibacterial efficacy .

Neuroprotective Effects

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide has also been investigated for neuroprotective effects. Thiazole derivatives have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting their applicability in treating neurodegenerative diseases .

Anticonvulsant Activity

Preliminary studies have indicated that certain thiazole-bearing compounds exhibit anticonvulsant properties with effective doses significantly lower than standard medications like ethosuximide. This suggests a potential role for this compound in the treatment of epilepsy .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, a series of thiazole-triazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results showed that modifications to the thiazole ring significantly enhanced cytotoxicity compared to unmodified compounds .

Case Study 2: Antibacterial Activity

A comprehensive investigation into the antibacterial properties of thiazole derivatives revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This positions the compound as a potential candidate for further development as an antibacterial agent .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole and triazole rings demonstrate selective oxidation under controlled conditions. Key findings include:

ReagentConditionsProduct FormedYield (%)Source
H₂O₂ (30%)Ethanol, 60°C, 4 hrsSulfoxide derivative at thiazole-S72
KMnO₄ (aqueous)Acidic pH, RT, 12 hrsCleavage of thiazole ring38
OzoneCH₂Cl₂, -78°C, 1 hrOxidative opening of triazole ring55
  • Mechanistic Insight : Thiazole sulfur undergoes electrophilic oxidation to sulfoxide/sulfone states, while ozonolysis targets electron-rich triazole N=N bonds.

Reduction Reactions

The benzamide moiety and heterocycles respond to reducing agents:

ReagentConditionsProduct FormedYield (%)Source
LiAlH₄Dry THF, reflux, 6 hrsAmide → amine conversion68
NaBH₄/CuCl₂MeOH, 0°C, 2 hrsSelective thiazole ring reduction41
H₂ (Pd/C catalyst)EtOAc, 50 psi, 24 hrsAromatic methoxy → methyl<20
  • Critical Note : LiAlH₄ achieves full amide reduction to amine, while catalytic hydrogenation poorly cleaves methoxy groups due to steric hindrance from dimethoxy substituents .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Nucleophilic Aromatic Substitution

ReagentPosition ModifiedProductYield (%)Source
KNH₂/NH₃(l)Thiazole C-55-Amino-thiazolo-triazole derivative83
NaOMe/MeOHBenzamide para-methoxyMethoxy → OMe exchange67

Electrophilic Halogenation

ReagentPosition ModifiedProductYield (%)Source
Br₂ (FeBr₃)Benzamide meta-position3-Bromo-5-methoxybenzamide58
Cl₂ (AlCl₃)Thiazole C-44-Chloro-thiazolo-triazole49
  • Regioselectivity : Electron-donating methoxy groups direct electrophiles to ortho/para positions on benzamide, while thiazole halogenation favors C-4 due to ring strain effects .

Cyclization and Ring-Opening

The hybrid core participates in annulation and degradation processes:

Reaction TypeReagent/ConditionsProductYield (%)Source
Microwave CyclizationCuI, DMF, 150°C, 20 minThiazolo[3,2-b]triazole → fused quinazoline76
Acidic HydrolysisHCl (6M), reflux, 8 hrsThiazole ring cleavage92
Base-Mediated Ring ExpansionKOH, EtOH, 12 hrsTriazole → tetrazole conversion34

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

ReactionCatalyst SystemCoupling PartnerProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acidBiaryl-modified benzamide81
Buchwald-HartwigPd₂(dba)₃, XantphosPiperazineN-alkylated amine derivative73

Physicochemical Stability

Critical degradation pathways under stress conditions:

Stress ConditionDegradation PathwayHalf-Life (25°C)Source
UV Light (254 nm)Triazole ring dimerization4.2 hrs
pH 1.2 (HCl)Benzamide hydrolysis8.5 hrs
pH 9.0 (NaOH)Thiazole S-C bond cleavage2.1 hrs

Mechanistic and Synthetic Implications

  • Electronic Effects : The 3,4-dimethoxyphenyl group enhances electron density at thiazole C-5, facilitating nucleophilic attacks .

  • Steric Considerations : Ortho-dimethoxy substituents on benzamide hinder reactions at the amide carbonyl.

  • Catalytic Challenges : Pd-mediated couplings require bulky ligands (Xantphos) to prevent catalyst poisoning by triazole nitrogens .

This comprehensive reactivity profile enables rational design of derivatives with tailored biological and material science applications. Experimental yields and conditions should be optimized based on target molecular architecture.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the thiazolo-triazole scaffold but differ in substituents, linker groups, or appended aromatic systems. Below is a comparative analysis based on evidence from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Linkers Potential Applications/Properties
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3,4-dimethoxyphenyl; ethyl linker; 3,5-dimethoxybenzamide Anticancer, kinase inhibition (hypothesized)
617694-62-9 : (5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazolone 2-thienyl; pentyloxy-benzylidene Photodynamic therapy, fluorescence probes
617694-28-7 : 5-(3-Methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazolone 3-methoxy-4-octyloxybenzylidene Surfactant compatibility, membrane targeting
3-ethoxy-N-[4-(3-ethyl-triazolo[3,4-b]thiadiazol-6-yl)phenyl]benzamide Triazolo[3,4-b]thiadiazole Ethyl-triazole; ethoxybenzamide Antimicrobial, anti-inflammatory

Key Observations :

Core Heterocycle Variations :

  • The target compound’s thiazolo[3,2-b][1,2,4]triazole core differs from triazolo[3,4-b]thiadiazole in , which lacks a thiazole ring. This impacts electronic properties and binding selectivity.
  • Compounds in share the thiazolo-triazole backbone but incorporate a triazolone (oxidized triazole) group, altering hydrogen-bonding capacity.

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects compared to the 2-thienyl (in 617694-62-9) or octyloxy (in 617694-28-7) groups. This may enhance interactions with hydrophobic enzyme pockets.

Physicochemical Properties :

  • Methoxy and benzamide groups in the target compound likely increase solubility in polar solvents compared to the octyloxy chain in 617694-28-7 , which prioritizes lipid membrane penetration.
  • The absence of long alkyl chains (e.g., pentyloxy or octyloxy) in the target compound reduces micelle-forming tendencies, favoring systemic bioavailability.

Research Findings and Hypotheses

  • Antimicrobial Activity : Analogous triazolo-thiadiazoles in exhibit broad-spectrum antimicrobial effects, implying the target compound may share similar mechanisms if tested.
  • Metabolic Stability : The ethyl linker may reduce metabolic degradation compared to ester-containing analogs, as seen in studies of related benzamide derivatives .

Q & A

Q. What are the key synthetic challenges in preparing the thiazolo[3,2-b][1,2,4]triazole core of this compound, and what methodologies are commonly employed?

The thiazolo-triazole core requires cyclization of thioamide intermediates with hydrazonyl halides or substituted aldehydes. A critical step involves optimizing reaction conditions (e.g., solvent polarity, acid catalysis) to prevent side reactions like incomplete cyclization or dimerization. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol under glacial acetic acid catalysis achieves cyclization (yield: ~76–97%) . TLC monitoring (chloroform:acetone, 3:1) is essential to track intermediate formation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on a combination of:

  • 1H/13C NMR : To verify methoxy group integration (δ ~3.7–3.9 ppm) and aromatic proton environments .
  • IR spectroscopy : To identify carbonyl (ν ~1640–1670 cm⁻¹) and NH stretches (ν ~3100–3380 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry of the thiazolo-triazole system, as seen in co-crystal studies of analogous intermediates .

Q. What solvents and catalysts are optimal for introducing the 3,4-dimethoxyphenyl and 3,5-dimethoxybenzamide moieties?

Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates, while glacial acetic acid catalyzes Schiff base formation during benzamide coupling . For methoxy group stability, avoid strong bases (e.g., NaOH) to prevent demethylation.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved for this compound?

Discrepancies often arise from rotameric forms or impurities. Strategies include:

  • Variable-temperature NMR : To coalesce split peaks caused by restricted rotation (e.g., around the benzamide bond) .
  • High-resolution mass spectrometry (HRMS) : To distinguish isotopic patterns from adducts or contaminants .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values for tautomeric forms .

Q. What strategies improve the regioselectivity of the thiazolo-triazole ring formation?

Regioselectivity is influenced by:

  • Electron-donating substituents : 3,4-Dimethoxyphenyl groups direct cyclization via resonance stabilization of the transition state .
  • Reaction stoichiometry : Excess hydrazonyl halide (1.2–1.5 equiv) minimizes competing pathways .
  • Microwave-assisted synthesis : Reduces reaction time (from 24 h to 2–4 h) and improves yield by ~15% in analogous systems .

Q. How do steric and electronic effects of methoxy substituents influence biological activity?

Methoxy groups enhance lipophilicity (logP ~2.5–3.0) and π-stacking with hydrophobic enzyme pockets. Activity trends in analogs suggest:

  • 3,4-Dimethoxy : Optimal for kinase inhibition due to planar aromatic stacking .
  • 3,5-Dimethoxy : Favors hydrogen bonding with polar residues in target proteins (e.g., tubulin) . Structure-activity relationship (SAR) studies should pair mutagenesis assays with molecular docking .

Data Contradiction Analysis

Q. Why might X-ray crystallography and solution-phase NMR yield divergent conformational data?

Crystal packing forces stabilize specific conformers, while solution NMR reflects dynamic equilibria. For example, X-ray data of co-crystallized intermediates show planar thiazolo-triazole systems, whereas NMR may indicate rotational flexibility around the ethyl linker .

Q. How to address discrepancies in biological assay results across different studies?

Variations in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., P-gp overexpression in cytotoxicity screens) can alter IC50 values. Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Recommendations

  • Synthetic optimization : Screen catalysts (e.g., p-TsOH vs. AcOH) to enhance cyclization efficiency .
  • Analytical workflows : Combine LC-MS purity checks (>95%) with elemental analysis to confirm stoichiometry .
  • Biological testing : Use isogenic cell lines to isolate target-specific effects from off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.